molecular formula C21H19ClN2O B14986357 3-chloro-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

3-chloro-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

Katalognummer: B14986357
Molekulargewicht: 350.8 g/mol
InChI-Schlüssel: GVAAEIJZKATTKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethylphenyl group, and a pyridinyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-ethylbenzylamine and 2-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-Chloro-N-(pyridin-2-yl)benzamide: Lacks the ethylphenyl group, which may influence its solubility and interaction with biological targets.

    N-[(4-ethylphenyl)methyl]benzamide: Lacks both the chloro and pyridinyl groups, resulting in different chemical and biological properties.

Uniqueness

The presence of the chloro, ethylphenyl, and pyridinyl groups in 3-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide imparts unique chemical and biological properties to the compound. These functional groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C21H19ClN2O

Molekulargewicht

350.8 g/mol

IUPAC-Name

3-chloro-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O/c1-2-16-9-11-17(12-10-16)15-24(20-8-3-4-13-23-20)21(25)18-6-5-7-19(22)14-18/h3-14H,2,15H2,1H3

InChI-Schlüssel

GVAAEIJZKATTKO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.